Cas no 85979-49-3 (4-(4-Fluorophenyl)pyrimidin-2-amine)

4-(4-Fluorophenyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring a fluorophenyl group attached to a pyrimidine core, enhances its potential as a building block for bioactive compounds. The fluorine substituent improves metabolic stability and binding affinity, making it valuable in drug discovery, particularly for kinase inhibitors and antimicrobial agents. This compound exhibits favorable solubility and reactivity, facilitating further functionalization. Its high purity and well-characterized properties ensure reliable performance in synthetic applications. Researchers favor 4-(4-Fluorophenyl)pyrimidin-2-amine for its versatility in designing novel therapeutic and agrochemical candidates.
4-(4-Fluorophenyl)pyrimidin-2-amine structure
85979-49-3 structure
Product Name:4-(4-Fluorophenyl)pyrimidin-2-amine
CAS No:85979-49-3
MF:C10H8FN3
MW:189.189024925232
MDL:MFCD03407836
CID:991292
PubChem ID:605125
Update Time:2025-08-02

4-(4-Fluorophenyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluorophenyl)pyrimidin-2-amine
    • 4-(4-Fluorophenyl)-2-pyrimidinamine (ACI)
    • 2-Amino-4-(4-fluorophenyl)pyrimidine
    • AS-31821
    • BMQMEWBCECPRET-UHFFFAOYSA-N
    • MFCD03407836
    • DTXSID10345515
    • STL176685
    • AKOS000123972
    • 4-(4-Fluorophenyl)-2-pyrimidinamine #
    • SCHEMBL17200126
    • CS-0060242
    • 4-(4-Fluorophenyl)-2-pyrimidinamine
    • AC-33852
    • 85979-49-3
    • DB-076504
    • Pyrimidine, 2-amino-4-(4-fluorophenyl)-
    • SB55834
    • MDL: MFCD03407836
    • Inchi: 1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
    • InChI Key: BMQMEWBCECPRET-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C2C=CN=C(N)N=2)=CC=1

Computed Properties

  • Exact Mass: 189.07000
  • Monoisotopic Mass: 189.07022543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • Color/Form: Solid
  • PSA: 51.80000
  • LogP: 2.44610

4-(4-Fluorophenyl)pyrimidin-2-amine Security Information

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4-(4-Fluorophenyl)pyrimidin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Reference
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  16 h, reflux
Reference
A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove
Evison, Benny J.; et al, Bioorganic & Medicinal Chemistry, 2020, 28(6),

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Reference
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Production Method 4

Reaction Conditions
Reference
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Production Method 5

Reaction Conditions
Reference
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1-Butanol ;  12 h, reflux
Reference
Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents
Kumar Prajapti, Santosh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(13), 3024-3028

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Isopropanol ;  48 h, reflux
Reference
Introducing "synthesis route-based hit identification approach" as a tool in medicinal chemistry and its application in investigating the antiproliferative and antimicrobial effects of 2-aminopyrimidine derivatives
Mohebbi, Shohreh; et al, International Journal of Drug Discovery, 2011, 3(2), 78-87

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Reference
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Reference
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Reference
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ,  Water ;  10 h, rt → reflux
Reference
Synthesis and antifungal activity of N-(4'-Substituted aromatic pyrimidin-2'-yl)-2-ethoxycarbonyl phenyl sulfonylurea derivatives
Liu, Zhuo; et al, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(8), 1868-1872

Production Method 12

Reaction Conditions
1.1 Reagents: Guanidine hydrochloride ,  Potassium carbonate ;  1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Reference
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic acid ;  12 h, 100 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Reference
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Production Method 14

Reaction Conditions
1.1 Solvents: Xylene ;  48 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Reference
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Production Method 15

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 3 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium acetate Solvents: Water ;  neutralized, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Reference
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  1H-Imidazole, 1-methyl-, 4-methylbenzenesulfonate (1:1) Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Reference
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

4-(4-Fluorophenyl)pyrimidin-2-amine Raw materials

4-(4-Fluorophenyl)pyrimidin-2-amine Preparation Products

4-(4-Fluorophenyl)pyrimidin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
Order Number:A914980
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:54
Price ($):701.0/184.0
Email:sales@amadischem.com

Additional information on 4-(4-Fluorophenyl)pyrimidin-2-amine

4-(4-Fluorophenyl)pyrimidin-2-amine: A Comprehensive Overview

4-(4-Fluorophenyl)pyrimidin-2-amine, also known by its CAS number 85979-49-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the pyrimidine class, which is a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms. The presence of a fluorine atom at the para position of the phenyl group introduces unique electronic and steric properties, making it a valuable substrate for various chemical modifications and biological studies.

The synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine typically involves multi-step reactions, often starting from readily available starting materials such as 4-fluorophenylamine and appropriate pyrimidine precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, the use of palladium-catalyzed coupling reactions has become a cornerstone in constructing such heterocyclic compounds with high precision.

From a pharmacological standpoint, 4-(4-Fluorophenyl)pyrimidin-2-amine has garnered attention due to its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Studies have shown that this compound exhibits moderate inhibitory activity against several receptor tyrosine kinases (RTKs), which are key targets in anti-cancer drug development. Recent research has focused on optimizing its bioavailability and potency through structural modifications, such as introducing additional substituents or altering the linker between the pyrimidine ring and the phenyl group.

In addition to its role as a kinase inhibitor, 4-(4-Fluorophenyl)pyrimidin-2-amine has been explored for its potential in other therapeutic areas. For example, it has been investigated as a modulator of ion channels, which are critical for nerve impulse transmission and muscle contraction. Its ability to interact with voltage-gated sodium channels makes it a promising candidate for treating neurological disorders such as epilepsy and chronic pain. Furthermore, computational studies have highlighted its potential as an anti-inflammatory agent by targeting specific cytokines involved in inflammatory responses.

The structural versatility of 4-(4-Fluorophenyl)pyrimidin-2-amine has also made it an attractive scaffold for drug discovery programs. By appending different functional groups to the pyrimidine ring or the phenyl moiety, researchers can tailor the compound's physicochemical properties to suit specific biological targets. For instance, the introduction of hydroxyl or methoxy groups can enhance solubility and improve pharmacokinetic profiles, while electron-withdrawing groups can strengthen binding affinity to target proteins.

Recent breakthroughs in medicinal chemistry have further expanded the applications of 4-(4-Fluorophenyl)pyrimidin-2-amine. The integration of machine learning algorithms into drug design has allowed for rapid screening of analogs with improved efficacy and reduced toxicity. These computational tools have also facilitated the identification of novel binding modes and mechanisms of action, providing deeper insights into the compound's therapeutic potential.

In conclusion, 4-(4-Fluorophenyl)pyrimidin-2-amine (CAS No: 85979-49-3) stands out as a versatile and promising compound with wide-ranging applications in drug discovery and development. Its unique chemical structure, combined with recent advancements in synthesis and computational modeling, positions it as a key player in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
A914980
Purity:99%/99%
Quantity:5g/1g
Price ($):701.0/184.0
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